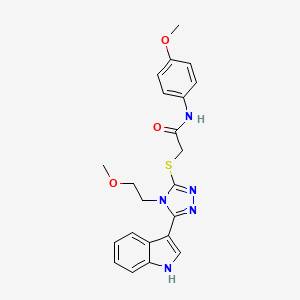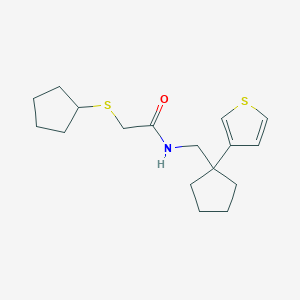
(3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis Methodologies
Research on the synthesis of complex organic molecules often explores the reactivity and functionalization of specific chemical structures, including quinoline derivatives. For example, the development of synthetic routes to create 3-phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines demonstrates the utility of similar compounds in constructing heterocyclic compounds with potential biological activity (Ito, Kakehi, Matsuno, & Yoshida, 1980).
Photochemical Studies
Compounds similar to (3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one have been investigated for their photo- and ionochromic properties, as well as their spectral-luminescent behaviors. Such studies are crucial for the development of new materials with potential applications in sensors, molecular switches, and other electronic devices (Bren et al., 2018).
Therapeutic Applications
Quinoline derivatives have been explored for their therapeutic potentials, such as their activity against specific enzymes or their roles as inhibitors in signaling pathways relevant to cancer and other diseases. For instance, the study of substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives as inhibitors of human heart chymase highlights the exploration of quinoline-based compounds in developing novel treatments for cardiovascular diseases (Fukami et al., 2000).
Antimicrobial and Antioxidant Activities
Research into quinoline derivatives includes the evaluation of their antimicrobial and antioxidant activities, demonstrating the chemical's versatility and potential as a scaffold for developing new drugs and protective agents. The synthesis and in vitro evaluation of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines for their antioxidant, antifungal, and antibacterial activities represent such an application, highlighting the compounds' efficacy against various pathogens and their ability to scavenge free radicals (Kumar & Vijayakumar, 2017).
Propriétés
IUPAC Name |
6-chloro-3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c1-33(31,32)29-22(16-8-4-2-5-9-16)15-21(28-29)24-23(17-10-6-3-7-11-17)19-14-18(26)12-13-20(19)27-25(24)30/h2-14,22H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGSTBDMLXOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)
![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)

![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)



![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2885351.png)
![3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide](/img/structure/B2885352.png)